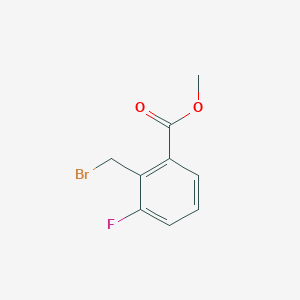

Methyl 2-(bromomethyl)-3-fluorobenzoate

Description

Contextualizing Halogenated Benzoate (B1203000) Esters in Contemporary Organic Synthesis Research

Halogenated benzoate esters are fundamental scaffolds in modern organic synthesis. The presence of halogens on the aromatic ring significantly influences the electron density distribution, thereby affecting the reactivity of the ester group and the aromatic system itself. This electronic modulation is crucial in directing the regioselectivity of further chemical modifications. For instance, the electron-withdrawing nature of halogens can activate the aromatic ring towards nucleophilic aromatic substitution, while also influencing the acidity of benzylic protons.

Furthermore, the halogen atoms themselves serve as reactive handles for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern synthetic chemistry, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The ester functionality, on the other hand, can be readily transformed into other functional groups, including carboxylic acids, amides, and alcohols, or it can participate in condensation reactions to form larger molecular frameworks. This dual reactivity makes halogenated benzoate esters highly valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Significance of Bromomethyl and Fluoro Substituted Benzoate Esters in Advanced Chemical Transformations

The strategic incorporation of both bromomethyl and fluoro substituents onto a benzoate ester scaffold, as seen in Methyl 2-(bromomethyl)-3-fluorobenzoate, provides a molecule with distinct and complementary reactivity. The bromomethyl group is a potent electrophile and an excellent leaving group, making it highly susceptible to nucleophilic substitution reactions. This functionality is widely exploited for the introduction of the benzyl (B1604629) moiety into various molecules, a common structural motif in many biologically active compounds. The reactivity of the benzylic bromide allows for facile alkylation of a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

The fluorine atom, positioned on the aromatic ring, imparts several unique properties to the molecule. Due to its high electronegativity and small size, fluorine can significantly alter the electronic properties of the benzene (B151609) ring, influencing the reactivity of the adjacent bromomethyl and ester groups. Moreover, the introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and improve the pharmacokinetic profile of a molecule. Therefore, the combination of a reactive bromomethyl group and a metabolically stabilizing fluoro substituent makes these benzoate esters highly sought-after intermediates in the synthesis of complex, biologically active molecules.

Research Landscape for this compound: A Critical Review

This compound is a specialized chemical intermediate with the molecular formula C₉H₈BrFO₂ and a molecular weight of 247.06 g/mol . nih.gov Its structure, featuring an ortho-bromomethyl group and a meta-fluoro substituent relative to the methyl ester, positions it as a valuable reagent for the synthesis of complex heterocyclic and polyfunctional aromatic compounds.

Synthesis and Properties:

While specific, detailed research articles on the synthesis of this compound are not extensively found in publicly available literature, its preparation can be inferred from standard organic chemistry transformations. A plausible synthetic route would involve the esterification of 3-fluoro-2-methylbenzoic acid to its corresponding methyl ester, followed by a selective benzylic bromination of the methyl group. This bromination is typically achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN.

The physical and chemical properties of this compound are cataloged in various chemical databases. A summary of its key properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₈BrFO₂ |

| Molecular Weight | 247.06 g/mol nih.gov |

| CAS Number | 142314-72-5 nih.gov |

| IUPAC Name | This compound nih.gov |

| Canonical SMILES | COC(=O)C1=C(C(=CC=C1)F)CBr nih.gov |

| InChI Key | JZULUDYJULULLS-UHFFFAOYSA-N nih.gov |

| Predicted Boiling Point | 301.3 ± 37.0 °C |

| Predicted Density | 1.534 ± 0.06 g/cm³ |

Applications in Organic Synthesis:

The primary utility of this compound lies in its bifunctional nature, enabling sequential or one-pot reactions to construct complex molecular architectures. The highly reactive bromomethyl group serves as a key electrophilic site for the introduction of the 2-(methoxycarbonyl)-3-fluorobenzyl moiety.

A significant application of structurally similar compounds, such as methyl 2-(bromomethyl)-3-nitrobenzoate, is in the synthesis of isoindolinone-based therapeutic agents. For instance, the synthesis of Lenalidomide involves the reaction of methyl 2-(bromomethyl)-3-nitrobenzoate with a piperidine derivative to construct the core isoindolinone ring system. google.com By analogy, this compound is a potential precursor for the synthesis of fluorinated isoindolinones, which are of interest in medicinal chemistry due to the favorable properties conferred by the fluorine atom.

The reaction would typically proceed via nucleophilic attack of an amine on the benzylic bromide, followed by intramolecular cyclization to form the lactam ring of the isoindolinone. The fluorine atom at the 3-position would remain intact, providing a handle for further functionalization or to modulate the biological activity of the final product.

Despite its potential, a comprehensive review of the scientific literature indicates that dedicated research studies focusing exclusively on the synthesis, reactivity, and applications of this compound are limited. Its presence in the catalogs of numerous chemical suppliers suggests its use as a building block in proprietary or unpublished synthetic routes, likely within the pharmaceutical and agrochemical industries. The lack of extensive academic publications may be attributed to its specialized nature as an intermediate rather than a final target molecule with direct biological or material applications.

Future research into this compound could involve a more detailed exploration of its reactivity profile, including its participation in various coupling reactions and its use in the synthesis of novel heterocyclic systems. Furthermore, the synthesis and biological evaluation of compounds derived from this compound could reveal new therapeutic agents with improved pharmacological properties.

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-(bromomethyl)-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-9(12)6-3-2-4-8(11)7(6)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZULUDYJULULLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00599924 | |

| Record name | Methyl 2-(bromomethyl)-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142314-72-5 | |

| Record name | Methyl 2-(bromomethyl)-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00599924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving Methyl 2 Bromomethyl 3 Fluorobenzoate

Elucidation of Reaction Mechanisms in Nucleophilic Displacements at the Bromomethyl Group

Nucleophilic substitution at the benzylic carbon of Methyl 2-(bromomethyl)-3-fluorobenzoate is a fundamental transformation. Benzylic halides can react via either a unimolecular (SN1) or a bimolecular (SN2) mechanism, and the predominant pathway is dictated by factors such as the stability of the carbocation intermediate, steric hindrance, and the nature of the nucleophile and solvent. ncert.nic.inucalgary.ca

For primary benzylic halides like this compound, the SN2 pathway is often favored. ucalgary.ca The reaction proceeds through a backside attack by the nucleophile on the sp³-hybridized carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

However, the potential for an SN1 mechanism cannot be entirely dismissed. The formation of a benzylic carbocation is stabilized by resonance with the aromatic ring. ncert.nic.in While the primary nature of the benzylic carbon is not ideal for carbocation formation, strong solvent polarity and a poor nucleophile could favor the SN1 pathway. ncert.nic.in In this mechanism, the rate-determining step is the slow cleavage of the C-Br bond to form a planar carbocation, which is then rapidly attacked by the nucleophile from either face, leading to racemization if the starting material were enantiomerically pure. ncert.nic.in

Stereochemical studies on analogous systems, such as the fluorination of (αR)-α-bromo phenylacetate, have shown that the reaction mechanism can be a mix of SN1 and SN2 pathways, with the choice of reagents influencing the stereochemical outcome. nii.ac.jp For this compound, the electronic effects of the substituents play a critical role in determining the favored mechanism.

| Factor | Influence on SN1 Pathway | Influence on SN2 Pathway | Comment |

|---|---|---|---|

| Substrate Structure | Benzylic position offers resonance stabilization for a carbocation. | Primary (1°) carbon is sterically unhindered for backside attack. ucalgary.ca | Both pathways are plausible, creating a competitive scenario. |

| Substituent Effects | Ortho-fluorine and meta-ester groups are electron-withdrawing, destabilizing the carbocation. | Electron-withdrawing groups increase the electrophilicity of the benzylic carbon, potentially accelerating attack. | The electronic properties of the substituents likely favor the SN2 mechanism. |

| Solvent | Favored by polar protic solvents (e.g., water, ethanol) that stabilize the carbocation and leaving group. ncert.nic.in | Favored by polar aprotic solvents (e.g., acetone, DMSO) that do not solvate the nucleophile as strongly. | Choice of solvent is a key experimental parameter for controlling the reaction pathway. |

| Nucleophile | Favored by weak nucleophiles. Rate is independent of nucleophile concentration. ncert.nic.in | Favored by strong nucleophiles. Rate is dependent on nucleophile concentration. nih.gov | The strength and concentration of the nucleophile can be tuned to favor the desired mechanism. |

Understanding Catalytic Cycles in Cross-Coupling Reactions Initiated by Benzylic Bromides

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and benzylic bromides are effective electrophiles in these transformations. lookchem.comnih.gov The generally accepted catalytic cycle for the cross-coupling of a benzylic bromide like this compound with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) involves three key steps: libretexts.orgmdpi.com

Oxidative Addition: The cycle begins with the oxidative addition of the benzylic bromide to a low-valent palladium(0) complex. This step involves the cleavage of the C-Br bond and forms a palladium(II) intermediate. lookchem.comlibretexts.org This is often the rate-determining step of the catalytic cycle.

Transmetalation: The organometallic coupling partner (e.g., R'-BY₂) transfers its organic group (R') to the palladium(II) complex, displacing the bromide ion. This step requires the activation of the organoboron reagent by a base. mdpi.com

Reductive Elimination: The two organic groups (the benzyl (B1604629) moiety and R') on the palladium(II) center couple and are eliminated from the metal, forming the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

A plausible mechanism for a palladium-catalyzed coupling reaction may start with the oxidative addition of the benzyl bromide to the Pd(0) catalyst to give an organopalladium complex. lookchem.com In some cases, such as reactions with diazoesters, the mechanism can be more complex, involving the formation of a palladium-carbene intermediate followed by migratory insertion. researchgate.net The choice of ligand, base, and solvent is critical for the efficiency and selectivity of these reactions.

| Coupling Type | Catalyst/Precursor | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura (Alkyl-Aryl) | Pd(OAc)₂ | SPhos | K₃PO₄·H₂O | Toluene/Water | mdpi.com |

| Suzuki-Miyaura (Alkyl-Aryl) | Pd(OAc)₂ | PCy₃·HBF₄ | Cs₂CO₃ | Toluene/Water | nih.gov |

| sp-sp³ Coupling (with Lithium Acetylides) | [Pd(μ-I)PtBu₃]₂ | PtBu₃ | None specified | Not specified | rsc.org |

| Coupling with Diazoesters | Pd₂(dba)₃ | PPh₃ | Na₂CO₃ | Toluene | lookchem.com |

| Debenzylative Coupling (Aryl Benzyl Sulfides) | Pd(dba)₂ | NiXantPhos | NaN(SiMe₃)₂ | CPME | organic-chemistry.org |

Influence of the Ortho-Fluorine Substituent on Reaction Kinetics, Regioselectivity, and Stereoselectivity

The presence of a fluorine atom at the ortho position to the bromomethyl group has a profound impact on the reactivity of this compound. Fluorine is the most electronegative element, and its effects are a combination of strong inductive electron withdrawal (-I effect) and a weaker resonance donation (+R effect). rsc.org

Influence on Kinetics: The strong -I effect of the ortho-fluorine substituent significantly influences reaction rates. In nucleophilic substitution reactions, this electron withdrawal destabilizes the formation of a carbocation intermediate, thereby disfavoring an SN1 mechanism and slowing down reactions that proceed through such a pathway. rsc.org Conversely, for an SN2 reaction, the inductive withdrawal increases the partial positive charge on the benzylic carbon, making it more electrophilic and potentially more susceptible to nucleophilic attack. However, the α-fluorine substitution has been shown in some cases to decrease the reactivity of an electrophile in a typical SN2 reaction, suggesting that other factors, such as orbital interactions or single-electron transfer (SET) mechanisms, may be at play. rsc.org

Influence on Regioselectivity and Stereoselectivity: In reactions involving the aromatic ring, the ortho-fluorine acts as an ortho-, para-director for electrophilic aromatic substitution due to its +R effect, although the ring is generally deactivated by its -I effect. More relevant to the compound's typical reactivity, the fluorine atom can influence the regioselectivity of metalation or other substitution reactions on the ring.

Stereochemically, the ortho-fluorine can exert steric hindrance that influences the trajectory of an incoming nucleophile or reagent. In asymmetric catalysis, this steric presence could be exploited to control the enantioselectivity of a reaction at the benzylic center. Mechanistic studies of C-F bond activation in benzyl fluoride have proposed that hydrogen bonding to the fluorine can stabilize the transition state, leading to a more associative SN2-like mechanism. nih.gov A similar interaction, though weaker, might occur between reagents and the C-F bond in the substrate, influencing the stereochemical outcome.

| Effect Type | Description | Impact on Reactivity |

|---|---|---|

| Inductive Effect (-I) | Strong withdrawal of electron density through the sigma bond. | Destabilizes adjacent carbocations (disfavors SN1). Increases electrophilicity of the benzylic carbon. |

| Resonance Effect (+R) | Donation of electron density from a lone pair into the aromatic π-system. | Directs incoming electrophiles to ortho/para positions (less relevant for benzylic reactions). |

| Steric Effect | The physical size of the fluorine atom can hinder the approach of reagents. | Can influence stereoselectivity by blocking certain reaction trajectories. May slightly retard SN2 reactions. |

| Hydrogen Bonding | The fluorine atom can act as a hydrogen bond acceptor. nih.gov | Can stabilize transition states, potentially altering the reaction mechanism and stereochemical outcome. nih.gov |

Investigation of Radical Pathways in Functionalization Reactions

While many reactions of benzylic halides are explained by ionic (SN1/SN2) mechanisms, the involvement of radical intermediates cannot be overlooked, particularly in transition metal-catalyzed processes or under photochemical or high-temperature conditions. nih.gov The C-Br bond in this compound is relatively weak and can undergo homolytic cleavage to generate a resonance-stabilized benzylic radical.

The formation of such a radical can be initiated by:

Single-Electron Transfer (SET): A low-valent transition metal catalyst or a strong reducing agent can transfer a single electron to the substrate, leading to the formation of a radical anion that fragments to release a bromide ion and the benzylic radical. rsc.org

Thermal or Photochemical Initiation: High temperatures or UV irradiation can provide the energy needed to cleave the C-Br bond homolytically.

Radical Initiators: Reagents like AIBN or benzoyl peroxide can initiate a radical chain reaction.

Once formed, the 2-(methoxycarbonyl)-6-fluorobenzyl radical is a key intermediate that can undergo various transformations. nih.gov In cross-coupling reactions, an "organometallic radical" pathway might operate in parallel with or instead of the purely ionic cycle. For instance, in some nickel-catalyzed couplings, the involvement of radical intermediates generated via SET has been well-documented. mit.edu The detection of radical intermediates can be achieved through techniques like electron paramagnetic resonance (EPR) spectroscopy or by using radical trapping agents. chimia.ch Understanding these radical pathways is essential, as they can lead to different products or stereochemical outcomes compared to their ionic counterparts.

| Initiation Method | Typical Conditions/Reagents | Mechanistic Feature | Potential Outcome |

|---|---|---|---|

| Single-Electron Transfer (SET) | Transition metal catalysts (e.g., Ni, Cu), strong reducing agents, electrochemical methods. mit.edu | Formation of a radical anion intermediate followed by fragmentation. | Cross-coupling, dimerization, or reduction products. |

| Photochemical Activation | UV light irradiation. | Homolytic cleavage of the C-Br bond upon photoexcitation. | Radical addition to alkenes, radical substitution. |

| Radical Initiators | AIBN, dibenzoyl peroxide with heat. | Chain reaction mechanism involving radical propagation steps. | Polymerization, atom transfer radical polymerization (ATRP). |

| Radical Trapping Experiments | Use of TEMPO or other radical scavengers. | Inhibition of the reaction or formation of a trapped-radical adduct provides evidence for a radical intermediate. chimia.ch | Confirmation of a radical mechanism. |

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Methyl 2-(bromomethyl)-3-fluorobenzoate as a Building Block for Complex Organic Scaffolds

The unique substitution pattern of this compound makes it an ideal precursor for creating sophisticated molecular frameworks, particularly those containing heterocyclic systems. The reactivity of the bromomethyl group is central to its utility as a building block.

Synthesis of Nitrogen-Containing Heterocyclic Systems

A primary application of this compound is in the synthesis of nitrogen-containing heterocycles, most notably isoindolinone derivatives. Isoindolinones are a class of bicyclic compounds that form the core structure of many biologically active molecules and natural products. mdpi.com The synthesis typically involves a cyclization reaction where the bromomethyl group reacts with a primary amine.

In this reaction, the amine nitrogen acts as a nucleophile, displacing the bromide ion from the benzylic carbon. This is followed by an intramolecular cyclization where the amine attacks the carbonyl carbon of the methyl ester, leading to the formation of the five-membered lactam ring characteristic of the isoindolinone scaffold. The fluorine atom at the 3-position of the benzoate (B1203000) ring remains on the final heterocyclic structure, thereby providing a fluorinated scaffold for further development in medicinal chemistry. The general synthetic route allows for a wide variety of substituents to be introduced on the nitrogen atom, depending on the primary amine used in the reaction.

Construction of Fused and Bridged Ring Structures

Beyond simple heterocyclic systems, this compound serves as a foundational component for building more complex polycyclic architectures, including fused and bridged ring systems. These intricate structures are of significant interest in natural product synthesis and drug discovery due to their rigid, three-dimensional shapes.

The construction of such systems can be achieved through multi-step synthetic sequences or elegant cascade reactions. nih.gov A common strategy involves first synthesizing a functionalized isoindolinone from this compound, which then undergoes further intramolecular reactions to form additional rings. For example, if the amine used in the initial cyclization contains other reactive functional groups, these can be induced to react with another part of the molecule to "fuse" a new ring onto the isoindolinone core. Cascade reactions, which form multiple chemical bonds in a single operation, represent an efficient method for rapidly assembling complex polycyclic systems from simple starting materials. nih.gov The defined stereochemistry and reactivity of this compound make it a suitable starting point for designing such complex transformations.

Design and Synthesis of Bioactive Compounds Leveraging the this compound Structure

The structural motifs accessible from this compound are prevalent in numerous bioactive compounds. Consequently, this reagent is a key intermediate in the design and synthesis of novel therapeutic agents, from established pharmaceuticals to investigational inhibitors and biological tools.

Role as an Intermediate in Pharmaceutical Syntheses (e.g., for lenalidomide and similar drug molecules)

This compound is a structural analog of a key intermediate used in the synthesis of immunomodulatory drugs like lenalidomide. While the commercial synthesis of lenalidomide itself utilizes methyl 2-(bromomethyl)-3-nitro benzoate, the underlying chemical transformation is directly analogous. guidechem.com In that synthesis, the nitro-substituted precursor reacts with 3-aminopiperidine-2,6-dione to form the isoindolinone core of the drug. guidechem.com

By replacing the nitro-analogue with this compound, medicinal chemists can synthesize fluorinated versions of lenalidomide and related molecules. The introduction of fluorine into a drug molecule is a common strategy to enhance its pharmacological properties, such as metabolic stability, bioavailability, and binding affinity. mdpi.com Therefore, this compound serves as a critical starting material for generating new chemical entities based on the lenalidomide scaffold, allowing for the exploration of structure-activity relationships and the development of next-generation therapeutics.

Development of Potential Inhibitors (e.g., HDAC inhibitors, ALK/ROS1 inhibitors)

The fluorinated heterocyclic scaffolds derived from this compound are valuable in the development of various enzyme inhibitors for therapeutic applications.

Histone Deacetylase (HDAC) Inhibitors : HDACs are a class of enzymes that play a crucial role in gene expression, and their inhibition is a validated strategy in cancer therapy. rsc.org Many HDAC inhibitors consist of a central heterocyclic "cap" region, a linker, and a zinc-binding group, such as a hydroxamic acid. beilstein-journals.org Fluorinated benzamides and related nitrogen heterocycles are known to be effective cap groups. mdpi.comnih.gov this compound provides a direct route to 4-fluoro-isoindolinone and similar scaffolds, which can be further elaborated with appropriate linkers and zinc-binding functionalities to create novel and potent HDAC inhibitors.

ALK/ROS1 Inhibitors : Anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) are important targets in the treatment of certain types of non-small cell lung cancer. nih.gov Inhibitors of these kinases are often complex, multi-ring heterocyclic molecules. amegroups.org The development of next-generation inhibitors focuses on overcoming drug resistance and improving properties like brain penetration. researchgate.net Fluorinated building blocks are crucial in this effort. This compound can be used to synthesize fluorinated heterocyclic fragments that are later incorporated into the larger, complex structures of ALK/ROS1 inhibitors, such as lorlatinib. researchgate.netnih.gov

Synthesis of Chemical Probes for Biological Research

Chemical probes are essential tools for studying biological systems, allowing researchers to investigate the function and behavior of specific proteins and pathways. This compound is a valuable precursor for synthesizing such probes for several reasons:

Reactive Handle : The bromomethyl group is a reactive electrophile that can be used to attach the molecule to other chemical entities or to covalently label proteins.

Fluorine Labeling : The fluorine atom (¹⁹F) can be used as a sensitive reporter for nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to monitor the probe's interaction with its biological target.

Radiolabeling for PET Imaging : The fluorine atom can be substituted with its radioactive isotope, fluorine-18 (¹⁸F), a widely used positron emitter for Positron Emission Tomography (PET) imaging. nih.gov PET is a non-invasive imaging technique that can visualize and quantify biological processes in vivo. Synthesizing ¹⁸F-labeled versions of drug candidates, such as ALK/ROS1 inhibitors, is critical for studying their distribution in the body, including penetration of the blood-brain barrier. researchgate.net

By providing a straightforward route to fluorinated heterocyclic scaffolds, this compound facilitates the creation of sophisticated chemical probes for advanced biological research. claremont.edu

Contributions to Advanced Materials Chemistry (e.g., in the creation of molecular solids)

Currently, there is a lack of specific, publicly available research detailing the direct application of this compound in the creation of molecular solids or other advanced materials. While the structural motifs present in the molecule—a fluorinated benzene (B151609) ring and a reactive bromomethyl group—suggest potential utility in the field of crystal engineering and materials science, dedicated studies to this effect have not been identified in a comprehensive review of scientific literature.

The field of crystal engineering often utilizes molecules with specific functional groups to guide the assembly of crystalline structures, known as molecular solids. These materials are of interest for their potential applications in electronics, optics, and pharmaceuticals. The design of such materials relies on predictable intermolecular interactions.

In principle, the fluorine and ester functionalities of this compound could participate in various non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which are crucial for the controlled formation of supramolecular architectures. The bromomethyl group offers a reactive site for further chemical modification, potentially allowing for the synthesis of larger, more complex molecules that could then be assembled into molecular solids.

However, without specific research findings, any discussion of its role in advanced materials chemistry remains speculative. The scientific community has not yet published data on the synthesis, crystal structure, or material properties of molecular solids derived from this compound. Therefore, a detailed analysis of its contributions in this area cannot be provided at this time.

Theoretical and Computational Studies of Methyl 2 Bromomethyl 3 Fluorobenzoate and Its Reactivity

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and molecular orbitals of organic compounds. For Methyl 2-(bromomethyl)-3-fluorobenzoate, DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, would provide a detailed understanding of its geometry and electronic properties. nih.govnih.gov

The electronic nature of the substituents significantly influences the electron distribution within the benzene (B151609) ring. The fluorine atom, being highly electronegative, acts as an inductive electron-withdrawing group, while also exerting a mesomeric electron-donating effect through its lone pairs. The methyl ester group is primarily electron-withdrawing, and the bromomethyl group also contributes to electron withdrawal. These combined effects would likely result in a complex molecular electrostatic potential (MESP) map, indicating regions of positive and negative potential that are susceptible to electrophilic and nucleophilic attack, respectively.

A critical aspect of the electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to understanding the molecule's reactivity. scispace.com The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. scispace.com For this compound, the HOMO is expected to be localized primarily on the aromatic ring, while the LUMO would likely have significant contributions from the antibonding C-Br orbital of the bromomethyl group, rendering this site susceptible to nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Data for Substituted Benzoic Acid Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-Chlorobenzoic Acid | -7.2 | -1.5 | 5.7 |

| 4-Fluorobenzoic Acid | -7.0 | -1.3 | 5.7 |

| Methyl Benzoate (B1203000) | -6.8 | -1.2 | 5.6 |

This table presents typical data for related compounds to illustrate the expected range of values for this compound.

Reaction Pathway Modeling and Transition State Characterization for Transformations of the Compound

The most characteristic reaction of this compound is nucleophilic substitution at the benzylic carbon, where the bromide ion is displaced by a nucleophile. Computational modeling can be employed to investigate the mechanism of this transformation, which can proceed via either an S(_N)1 or S(_N)2 pathway. Given that it is a primary benzylic halide, an S(_N)2 mechanism is generally favored. researchgate.netsciforum.net However, the stability of the potential benzylic carbocation intermediate, enhanced by the adjacent aromatic ring, could allow for an S(_N)1 pathway under certain conditions.

Computational methods can map the potential energy surface for the reaction, identifying the transition state(s) and any intermediates. researchgate.net For an S(_N)2 reaction, a single transition state would be characterized, where the nucleophile is partially bonded to the benzylic carbon and the C-Br bond is partially broken. ncert.nic.in The geometry and vibrational frequencies of this transition state can be calculated, allowing for the determination of the activation energy, which is crucial for predicting the reaction rate. DFT calculations have been successfully used to model such transition states and activation energies for reactions involving benzyl (B1604629) halides. researchgate.net

Prediction of Reactivity Profiles and Selectivity Based on Computational Descriptors

Conceptual DFT provides a range of reactivity descriptors that can predict the reactivity and selectivity of a molecule without explicitly modeling a reaction. nih.gov The Molecular Electrostatic Potential (MESP) surface visually indicates the electron-rich (negative potential, typically around the oxygen and fluorine atoms) and electron-poor (positive potential) regions of the molecule. A significant positive potential would be expected near the benzylic carbon, confirming its susceptibility to nucleophilic attack.

Fukui functions are another powerful tool for predicting regioselectivity. scm.com The condensed Fukui function, , indicates the propensity of an atom to accept an electron (nucleophilic attack), while indicates its propensity to donate an electron (electrophilic attack). For this compound, the benzylic carbon would be expected to have a large value. Conversely, calculations of would identify the most nucleophilic sites on the aromatic ring, predicting the regioselectivity of potential electrophilic aromatic substitution reactions.

Table 2: Key Conceptual DFT Reactivity Descriptors and Their Significance

| Descriptor | Symbol | Interpretation |

| Chemical Potential | μ | Tendency of electrons to escape from the system. |

| Chemical Hardness | η | Resistance to change in electron distribution. |

| Electrophilicity Index | ω | A measure of the molecule's ability to act as an electrophile. |

| Nucleophilicity Index | N | A measure of the molecule's ability to act as a nucleophile. |

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, optimized molecular geometry, this compound possesses conformational flexibility, particularly around the C-C bonds connecting the bromomethyl and methyl ester groups to the ring. Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in various solvents.

MD simulations model the movement of atoms over time, governed by a force field. Such simulations would reveal the preferred conformations of the side chains and the energy barriers between them. This is important as the conformation can influence reactivity and intermolecular interactions. For instance, the accessibility of the benzylic carbon to an incoming nucleophile may depend on the rotational orientation of the adjacent methyl ester group.

Furthermore, MD simulations can be used to study how the molecule interacts with its surroundings. By simulating the compound in a solvent box (e.g., water or an organic solvent), one can analyze the structure of the solvation shell and identify specific intermolecular interactions, such as hydrogen bonding (if applicable with protic solvents) and halogen bonding. nih.govresearchgate.net Halogen bonding, a directional interaction involving the bromine atom, could play a role in the molecule's interactions with other species. researchgate.netacs.org

Table 3: Potential Outputs from Molecular Dynamics Simulations

| Analysis | Information Gained |

| Dihedral Angle Distribution | Preferred conformations of the bromomethyl and methyl ester groups. |

| Radial Distribution Function | Structure of the solvent around the molecule and specific solute-solvent interactions. |

| Root Mean Square Deviation | Stability of the molecule's conformation over time. |

In Silico Structure-Activity Relationship (SAR) Studies for Analogues Derived from this compound

This compound can serve as a scaffold for the design of new molecules with specific biological activities. In silico Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug design, allowing for the prediction of a compound's activity based on its structure. mdpi.comnih.gov

Starting with the core structure of this compound, analogues could be computationally generated by systematically modifying the substituents. For example, the position and type of halogen on the ring could be varied, or the methyl ester could be replaced with other functional groups. For each analogue, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated.

If a set of these analogues were to be synthesized and tested for a particular biological activity (e.g., enzyme inhibition), a Quantitative Structure-Activity Relationship (QSAR) model could be developed. sciepub.comoup.comresearchgate.net This model would be a mathematical equation that correlates the calculated descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent and selective compounds. Molecular docking studies could also be performed to predict how these analogues might bind to a specific protein target, providing a structural basis for the observed SAR. nih.govnih.gov

Table 4: Illustrative SAR Table for Hypothetical Analogues

| Analogue (Modification from Parent Compound) | Predicted Property 1 (e.g., LogP) | Predicted Property 2 (e.g., Dipole Moment) | Predicted Biological Activity (Arbitrary Units) |

| Parent Compound | 2.8 | 3.5 D | 10 |

| 4-fluoro isomer | 2.7 | 2.1 D | 12 |

| 3-chloro analogue | 3.2 | 3.6 D | 15 |

| Ethyl ester analogue | 3.3 | 3.4 D | 9 |

This table is a hypothetical representation of how SAR data for analogues could be organized and analyzed.

Future Perspectives and Emerging Research Directions

Exploration of Untapped Reactivity Profiles and Novel Transformations of Methyl 2-(bromomethyl)-3-fluorobenzoate

The primary reactive site of this compound is the bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions. While its use in forming carbon-heteroatom and carbon-carbon bonds is established, significant potential for novel transformations remains.

Future research is likely to focus on leveraging the compound's unique electronic and steric properties. The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of both the aromatic ring and the benzylic position. This could be exploited in several ways:

Cascade Reactions: The molecule is well-suited for designing cascade or domino reactions. For instance, an initial substitution at the bromomethyl position could be followed by an intramolecular cyclization involving the ester group, leading to the rapid assembly of complex heterocyclic scaffolds. The fluorine atom can modulate the regioselectivity and efficiency of such cyclizations.

Palladium-Catalyzed Cross-Coupling Reactions: While the bromomethyl group is typically used in substitution reactions, it can also participate in certain cross-coupling reactions. nih.gov Research into Suzuki-Miyaura or Sonogashira couplings at the sp³-hybridized carbon of the bromomethyl group could provide novel routes to complex molecular architectures. nih.gov

Photoredox Catalysis: The emergence of photoredox catalysis opens new possibilities for activating the C-Br bond. Visible-light-mediated reactions could enable novel coupling partners or functional group transformations that are not accessible under thermal conditions, potentially leading to the formation of previously unattainable structures.

Table 1: Potential Novel Transformations

| Reaction Class | Potential Transformation | Enabling Technology/Concept | Anticipated Outcome |

|---|---|---|---|

| Cascade Reactions | Intramolecular cyclization following SN2 reaction | Microwave-assisted synthesis, Flow chemistry | Rapid synthesis of fluorinated lactones or isoindolinones |

| Cross-Coupling | Suzuki-Miyaura coupling at the sp³ C-Br bond | Development of specialized palladium catalysts | Formation of novel C-C bonds with aryl or vinyl boronic acids |

| Photocatalysis | Visible-light mediated radical functionalization | Photoredox catalysis with iridium or ruthenium catalysts | Introduction of complex alkyl or aryl groups under mild conditions |

| Directed C-H Activation | Ortho-C-H functionalization directed by the ester group | Transition-metal catalysis (e.g., Rh, Ru) | Late-stage functionalization of the aromatic ring |

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The progression of drug discovery and materials science increasingly relies on the rapid synthesis and screening of large compound libraries. drugtargetreview.comsptlabtech.com Automated synthesis and high-throughput experimentation (HTE) platforms are central to this effort. nih.govscienceintheclassroom.org this compound is an ideal candidate for integration into these workflows.

Its utility as a building block in an automated context stems from several factors:

Reliable Reactivity: The benzylic bromide provides a reliable electrophilic handle for a wide range of solution-phase nucleophilic substitution reactions, which are amenable to automation.

Structural Diversity: By reacting it with diverse libraries of nucleophiles (amines, phenols, thiols, carboxylates), vast and structurally varied compound libraries can be generated from a single, readily available precursor.

Compatibility: The compound is a solid with good solubility in common organic solvents like dimethyl sulfoxide (B87167) (DMSO), which is frequently used in HTE due to its high boiling point and ability to dissolve a wide range of compounds. scienceintheclassroom.org

Development of More Sustainable and Environmentally Benign Synthetic Approaches

The traditional synthesis of benzylic bromides often involves radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN), which can present safety and environmental challenges. Future research will undoubtedly focus on developing greener synthetic routes to this compound.

Key areas for improvement include:

Alternative Brominating Agents: Exploring the use of more benign brominating agents, such as sodium bromate (B103136) in the presence of hydrobromic acid or direct bromination using HBr and an oxidant like hydrogen peroxide. google.com

Catalytic Methods: Developing catalytic methods, including photolytic or enzymatic approaches, could reduce waste and avoid stoichiometric radical initiators. Photobromination using light as an initiator is a promising avenue.

Flow Chemistry: Transitioning the synthesis to a continuous flow process can offer significant advantages in terms of safety, scalability, and efficiency. Flow reactors allow for precise control over reaction parameters (temperature, residence time) and can minimize the handling of hazardous intermediates.

Greener Solvents: Replacing traditional chlorinated solvents with more environmentally friendly alternatives like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) would significantly improve the sustainability profile of the synthesis.

Table 2: Comparison of Synthetic Approaches

| Parameter | Traditional Method (e.g., NBS/AIBN) | Potential Sustainable Approach |

|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | HBr/H2O2, NaBrO3/HBr |

| Initiator | Azobisisobutyronitrile (AIBN) | Light (photocatalysis), enzymatic catalysis |

| Solvent | Carbon tetrachloride, Dichloroethane | Cyclopentyl methyl ether, 2-Methyltetrahydrofuran |

| Process Type | Batch processing | Continuous flow synthesis |

| Waste Profile | Stoichiometric succinimide (B58015) byproduct | Water, reduced byproducts |

Potential for Expanded Applications in Novel Functional Materials and Optoelectronics

The incorporation of fluorine atoms into organic molecules is a well-established strategy for tuning their electronic and physical properties for applications in materials science. The unique combination of a fluorine atom and a polymerizable/functionalizable handle in this compound makes it an attractive precursor for novel functional materials.

Potential applications include:

Organic Light-Emitting Diodes (OLEDs): The fluorine substituent can lower the HOMO and LUMO energy levels of organic molecules, which is beneficial for improving the efficiency and stability of charge-transporting materials in OLEDs. The bromomethyl group allows for the facile incorporation of this fluorinated benzoate (B1203000) moiety into larger conjugated systems or polymer backbones.

Organic Photovoltaics (OPVs): In OPV materials, fluorine substitution can enhance intermolecular interactions, leading to more ordered thin films and improved charge mobility. This can result in higher power conversion efficiencies.

Fluorinated Polymers: The compound can serve as a monomer or a post-polymerization modification agent for creating specialty polymers. These materials could exhibit useful properties such as high thermal stability, chemical resistance, and low surface energy (hydrophobicity/oleophobicity), making them suitable for advanced coatings, membranes, or dielectric layers in microelectronics.

Future research in this area will involve the synthesis of new polymers and small molecules derived from this compound and the comprehensive characterization of their optical, electronic, and physical properties to assess their performance in various material applications.

Q & A

Q. Basic

- 1H NMR : Characterize the bromomethyl (δ ~4.8 ppm, singlet) and aromatic protons (δ 7.2–8.0 ppm, coupling patterns confirm fluorine’s meta/para effects) .

- GC-MS/HPLC : Quantify purity (>95% via HLC/GC methods) and detect halogenated impurities .

- Elemental Analysis : Validate stoichiometry (C: ~41%, Br: ~30%, F: ~7%) .

How does the bromomethyl group influence reactivity in nucleophilic substitution (SN2) reactions?

Advanced

The electron-withdrawing fluorine at the 3-position enhances the electrophilicity of the adjacent bromomethyl group, facilitating SN2 displacements. Key considerations:

- Nucleophiles : Azides, thiols, or amines react efficiently in polar aprotic solvents (DMF, DMSO).

- Steric Hindrance : Steric shielding from the ester group may slow kinetics; use elevated temperatures (50–60°C) .

Example: Conversion to 2-cyano-3-fluorobenzyl derivatives via cyanide substitution .

How should researchers address discrepancies in reported yields or purity levels across studies?

Q. Advanced

- Reproducibility : Validate synthetic protocols (e.g., bromination time, stoichiometry).

- Analytical Cross-Check : Combine NMR, GC, and HPLC to resolve purity disputes (e.g., trace succinimide byproducts from NBS) .

- Isolation Methods : Compare column chromatography vs. recrystallization (ethyl acetate/hexane) for optimal recovery .

What mechanistic insights are critical for understanding the bromination step?

Advanced

The bromination proceeds via a radical chain mechanism:

Initiation : AIBN decomposes to generate radicals.

Propagation : NBS abstracts a hydrogen atom from the methyl group, forming a benzyl radical.

Termination : Bromine transfer from NBS yields the product.

Side reactions (e.g., over-bromination) are minimized by controlling NBS stoichiometry (1.1–1.2 equiv) .

What role does this compound play in synthesizing bioactive molecules?

Advanced

It serves as a versatile electrophilic building block:

- Pesticides : Incorporated into methoxyimino acetates for insecticidal activity .

- Pharmaceuticals : Used in coupling reactions to construct aryl-alkyl linkages in kinase inhibitors (e.g., via Suzuki-Miyaura cross-coupling) .

Key intermediates include fluorinated benzylamines or heterocyclic scaffolds .

What factors affect its stability during storage and reactions?

Q. Basic

- Light/Temperature : Store at 2–8°C in amber vials to prevent radical degradation.

- Moisture : Hydrolysis of the ester or bromide occurs in humid environments; use inert atmosphere (N₂/Ar) for sensitive reactions .

How can computational modeling aid in predicting its reactivity?

Q. Advanced

- DFT Calculations : Predict SN2 transition states (e.g., nucleophile attack angles) and charge distribution using Gaussian or ADF software.

- Solvent Effects : COSMO-RS models simulate solvation energies in DMF or THF, guiding solvent selection .

What are the challenges in scaling up its synthesis for multi-gram applications?

Q. Advanced

- Exothermicity : Radical bromination requires controlled heat dissipation (jacketed reactors).

- Byproduct Management : Implement inline IR monitoring to detect succinimide buildup and optimize quenching .

How does the fluorine substituent influence electronic properties compared to chloro analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.